
Tiapamil hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Wissenschaftliche Forschungsanwendungen
Chemical Profile
Tiapamil hydrochloride hydrate, chemically known as 1,3-dithiane-2-propanamine with a 3,4-dimethoxyphenyl group, is primarily used to modulate calcium influx in vascular smooth muscle cells. This modulation leads to decreased peripheral resistance and lower blood pressure, making it effective in treating hypertension and various cardiac conditions .
Cardiovascular Diseases
Tiapamil is primarily employed as an antihypertensive agent. Its ability to relax blood vessels allows for effective management of conditions such as:
- Hypertension : It lowers both systolic and diastolic blood pressure without significantly affecting heart rate .
- Cardiac Arrhythmias : Clinical studies have demonstrated its efficacy in managing intra- and postoperative cardiac arrhythmias, including atrial fibrillation and supraventricular tachycardia. In a study involving surgical patients, doses of 0.3-1.5 mg/kg were administered, showing significant effectiveness in controlling arrhythmias .
Neuroprotective Effects
Emerging research suggests that Tiapamil may offer neuroprotective benefits by influencing neurotransmitter release and reducing intracellular calcium levels. This potential application is being explored in the context of various neurological disorders related to calcium dysregulation .
Ischemic Heart Disease
In studies involving canine models of ischemia, Tiapamil significantly reduced infarct size and enzyme release during reperfusion phases after myocardial ischemia. The compound was administered intravenously at doses of 3 mg/kg/h, demonstrating protective effects against myocardial deterioration .
Case Study: Management of Cardiac Arrhythmias
In a clinical trial involving 32 surgical patients, Tiapamil was utilized to treat various arrhythmias. The results indicated that:
- Doses ranging from 0.3 to 1.5 mg/kg were effective.
- Continuous infusion at 12-25 mg/h was successful in abolishing arrhythmias in select cases.
- The compound demonstrated longer-lasting effects on myocardial function compared to other calcium antagonists like verapamil .
Case Study: Ischemic Heart Protection
A study on canine hearts subjected to ischemia showed that Tiapamil administration during the early phase of an ischemic episode significantly reduced the incidence of ventricular premature contractions and enzyme release associated with myocardial damage .
Comparative Efficacy
The following table summarizes the comparative efficacy of Tiapamil against other common calcium channel blockers in terms of their therapeutic applications:
Calcium Channel Blocker | Primary Use | Efficacy in Arrhythmias | Effect on Blood Pressure | Neuroprotective Potential |
---|---|---|---|---|
Tiapamil | Hypertension, Arrhythmias | High | Significant | Emerging evidence |
Verapamil | Hypertension, Angina | Moderate | Significant | Limited |
Diltiazem | Hypertension, Angina | Moderate | Significant | Limited |
Eigenschaften
CAS-Nummer |
87434-83-1 |
---|---|
Molekularformel |
C26H40ClNO9S2 |
Molekulargewicht |
610.2 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |
InChI-Schlüssel |
QRLOEYBBNMCMIM-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Kanonische SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Synonyme |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.